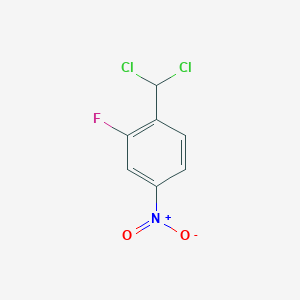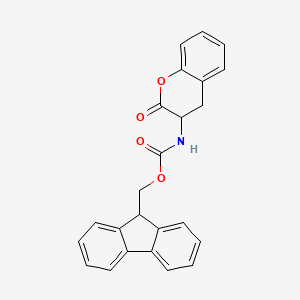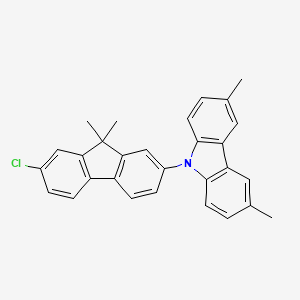
9-(Dichloromethyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Dichloromethyl)anthracene is an organic compound that belongs to the anthracene family. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound is characterized by the presence of a dichloromethyl group attached to the ninth carbon of the anthracene structure. This compound is of interest due to its unique photophysical and chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dichloromethyl)anthracene typically involves the chlorination of 9-methylanthracene. One common method is the reaction of 9-methylanthracene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under controlled conditions to ensure the selective formation of the dichloromethyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
9-(Dichloromethyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 9-Methylanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(Dichloromethyl)anthracene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and in photophysical studies.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9-(Dichloromethyl)anthracene involves its interaction with light and subsequent photochemical reactions. The compound absorbs light and undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Methylanthracene
- 9-Chloromethyl Anthracene
- 9,10-Diphenylanthracene
Uniqueness
9-(Dichloromethyl)anthracene is unique due to the presence of the dichloromethyl group, which imparts distinct chemical and photophysical properties. This makes it particularly useful in applications requiring specific reactivity and fluorescence characteristics. Compared to other anthracene derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H10Cl2 |
|---|---|
Peso molecular |
261.1 g/mol |
Nombre IUPAC |
9-(dichloromethyl)anthracene |
InChI |
InChI=1S/C15H10Cl2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H |
Clave InChI |
CMPZOGGTWAMRSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)




![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)






![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
